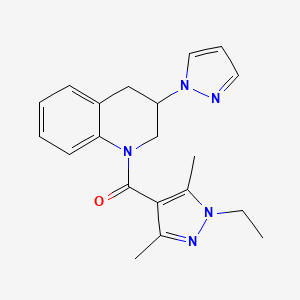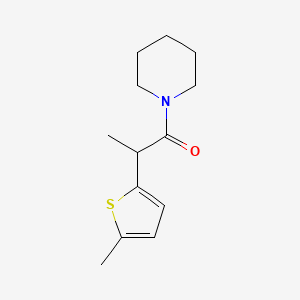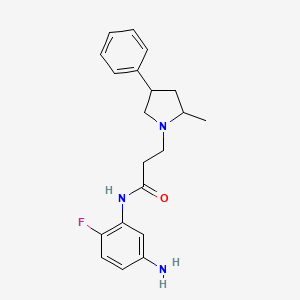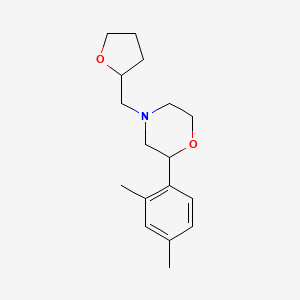
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole, also known as MOI, is a chemical compound that has been studied for its potential applications in scientific research. MOI is a bicyclic compound that contains a six-membered ring and a seven-membered ring. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is not well understood. However, it has been suggested that 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole may act as a nucleophile in certain reactions due to the presence of the oxygen atom in the oxan-4-ylmethyl group.
Biochemical and Physiological Effects:
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been found to have a range of biochemical and physiological effects. For example, 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been shown to inhibit the growth of cancer cells in vitro. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its relatively simple synthesis. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is also a versatile compound that can be used as a building block for the synthesis of other compounds. However, one limitation of using 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole is its limited solubility in certain solvents, which may make it difficult to use in certain reactions.
Future Directions
There are several future directions for research on 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole. For example, further investigation is needed to understand the mechanism of action of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole and its potential as a nucleophile in certain reactions. Additionally, more studies are needed to explore the potential applications of 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole in the synthesis of other compounds and in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole that are more efficient and environmentally friendly.
Synthesis Methods
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been synthesized using several methods, including the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid methyl ester, and the reduction of 3-oxo-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonitrile. The reduction of these compounds typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in scientific research, including its use as a building block for the synthesis of other compounds. 2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole has also been investigated for its potential as a ligand for metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
2-methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12-10-14-4-2-3-5-15(14)16(12)11-13-6-8-17-9-7-13/h12-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQYEGFDDVZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxan-4-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)


![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)